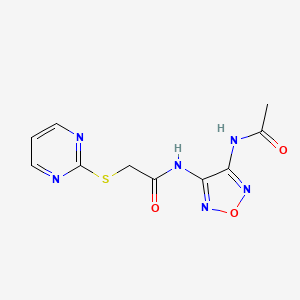![molecular formula C23H20BrN5O2 B11501123 5-(4-bromophenyl)-6-(1,2-dimethyl-1H-benzimidazol-5-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11501123.png)
5-(4-bromophenyl)-6-(1,2-dimethyl-1H-benzimidazol-5-yl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-BROMOPHENYL)-6-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethylbenzodiazolyl group, and a pyrrolopyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-6-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolopyrimidine Core: This is usually achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step involves a bromination reaction using bromine or a brominating agent.
Attachment of the Dimethylbenzodiazolyl Group: This is typically done through a coupling reaction, such as a Suzuki or Stille coupling, using palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
5-(4-BROMOPHENYL)-6-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its activity against certain biological targets, making it a candidate for further investigation in drug development.
Medicine
In medicinal chemistry, 5-(4-BROMOPHENYL)-6-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is explored for its potential therapeutic applications. It is being evaluated for its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, photonics, and nanotechnology.
作用机制
The mechanism of action of 5-(4-BROMOPHENYL)-6-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.
相似化合物的比较
Similar Compounds
- 5-(4-BROMOPHENYL)-6-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1,3-DIMETHYL-1H-2H-3H-4H-6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
- 5-(4-CHLOROPHENYL)-6-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1,3-DIMETHYL-1H-2H-3H-4H-6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
- 5-(4-FLUOROPHENYL)-6-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1,3-DIMETHYL-1H-2H-3H-4H-6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE
Uniqueness
The uniqueness of 5-(4-BROMOPHENYL)-6-(1,2-DIMETHYL-1H-1,3-BENZODIAZOL-5-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE lies in its specific substitution pattern and the presence of the bromophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C23H20BrN5O2 |
|---|---|
分子量 |
478.3 g/mol |
IUPAC 名称 |
5-(4-bromophenyl)-6-(1,2-dimethylbenzimidazol-5-yl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H20BrN5O2/c1-13-25-17-11-16(9-10-18(17)26(13)2)29-12-19-20(22(30)28(4)23(31)27(19)3)21(29)14-5-7-15(24)8-6-14/h5-12H,1-4H3 |
InChI 键 |
OQCAGQUBYLDLFH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N1C)C=CC(=C2)N3C=C4C(=C3C5=CC=C(C=C5)Br)C(=O)N(C(=O)N4C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B11501046.png)
![ethyl (2E)-2-[3,4-dimethoxy-2-(methoxycarbonyl)benzylidene]-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11501047.png)

![6-Oxo-5,7,8,9,10,6a-hexahydrobenzimidazolo[1,2-b]isoquinoline-11-carbonitrile](/img/structure/B11501064.png)
![ethyl 3-[({[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetyl)amino]-3-(4-methoxyphenyl)propanoate](/img/structure/B11501065.png)
![8-nitro-4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one](/img/structure/B11501072.png)
![9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 9-[2-(4-fluorophenyl)-2-oxoethyl]-1,2-dihydro-](/img/structure/B11501077.png)
![4-(4,5-dimethoxy-2-nitrophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11501082.png)

![4-(2-chlorophenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11501089.png)
![5-(1-adamantyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-2-furamide](/img/structure/B11501094.png)

![N-[3-(1,3-dioxolan-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11501102.png)
![N-[4-(cyanomethyl)phenyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B11501109.png)
